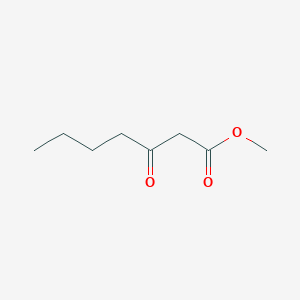

Methyl 3-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTKGERSDUGZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338056 | |

| Record name | Methyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39815-78-6 | |

| Record name | Heptanoic acid, 3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid, 3-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-Oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxoheptanoate is a versatile β-keto ester that serves as a crucial intermediate in a variety of chemical syntheses. Its unique molecular structure, featuring both a ketone and an ester functional group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow, transparent liquid with a fruity aroma.[1][2] It is widely utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics.[1] Its primary application in research and industry, however, lies in its role as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39815-78-6 | [1][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.994 g/mL at 20 °C | [2] |

| Boiling Point | 90-91 °C at 15 hPa | [2] |

| Refractive Index | 1.4280-1.4310 at 20 °C | [2] |

| Flash Point | 95 °C | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |

| pKa (Predicted) | 10.63 ± 0.46 | [2] |

Experimental Protocols

Synthesis of this compound via Alkylation of Methyl Acetoacetate (B1235776)

This protocol describes the synthesis of this compound from methyl acetoacetate and 1-iodopropane (B42940). The reaction proceeds via the formation of a dianion of methyl acetoacetate, followed by alkylation.

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (1.6 M in hexane)

-

Methyl acetoacetate

-

1-Iodopropane

-

37% Hydrochloric acid

-

Ether (Et₂O)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure: [2]

-

In a 200 mL round-bottom flask under a nitrogen atmosphere, add 14 mL of diisopropylamine to anhydrous tetrahydrofuran (THF).

-

Slowly add 59 mL of a 1.6 M n-butyllithium solution in hexane (B92381) to the stirred solution. Maintain the reaction under a nitrogen atmosphere and stir for 20 minutes. This step generates lithium diisopropylamide (LDA).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 9.3 mL of methyl acetoacetate dropwise to the reaction mixture and continue stirring at 0 °C for 30 minutes.

-

Slowly add another 54 mL of the 1.6 M n-butyllithium solution in hexane and stir for an additional 30 minutes.

-

To the resulting dark orange solution, add 8.4 mL of 1-iodopropane dropwise.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 30 minutes.

-

Quench the reaction by the slow, dropwise addition of a solution of 50 mL of 37% hydrochloric acid diluted with 100 mL of water. Ensure the temperature is kept below 15 °C during this addition.

-

Extract the reaction mixture with ether (Et₂O).

-

Wash the organic phase with a saturated sodium chloride (NaCl) solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (200-300 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp or potassium permanganate (B83412) stain for visualization

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a mixture of hexane and ethyl acetate. A common starting eluent system is a 9:1 mixture of hexane to ethyl acetate.[4] The polarity of the eluent can be gradually increased to facilitate the separation.

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a clear oil.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.73 | s | 3H | -OCH₃ |

| 3.44 | s | 2H | -COCH₂CO- |

| 2.53 | t | 2H | -CH₂CO- |

| 1.22-1.65 | m | 4H | -CH₂CH₂CH₃ |

| 0.90 | t | 3H | -CH₂CH₃ |

Reference:[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C=O (ketone) |

| ~168 | C=O (ester) |

| ~52 | -OCH₃ |

| ~49 | -COCH₂CO- |

| ~43 | -CH₂CO- |

| ~26 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₃ |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~2960-2870 | Medium | C-H stretch (aliphatic) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 158

-

Key Fragments: The spectrum typically shows major fragments at m/z = 57 and 85.[3]

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various biologically active molecules. For instance, it is used in the synthesis of 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity.[2] It is also a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which act as anti-microtubule agents and are investigated for their potential as anticancer drugs.[2]

Logical Workflow for Synthesis of a Bioactive Precursor

The following diagram illustrates a generalized workflow for the synthesis of a more complex bioactive molecule starting from this compound.

Caption: Generalized synthetic workflow from this compound.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This guide has provided a detailed overview of its chemical properties, experimental protocols for its preparation and purification, and a summary of its spectral characteristics. The information presented herein is intended to support the work of researchers and scientists in leveraging the synthetic potential of this versatile building block.

References

Methyl 3-oxoheptanoate: A Technical Guide for Researchers

CAS Number: 39815-78-6 Molecular Formula: C₈H₁₄O₃ Synonyms: Methyl Valerylacetate, 3-Ketoheptanoic acid methyl ester, Methyl 3-oxoenanthate

This document provides an in-depth technical guide on Methyl 3-oxoheptanoate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis, applications, and known biological activities, presenting data in a structured and accessible format.

Chemical and Physical Properties

This compound is a versatile organic compound that is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is recognized for its utility as a key intermediate in various synthetic processes.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 158.19 g/mol | [4] |

| Density | 0.990 - 0.994 g/mL at 20°C | [2][5] |

| Boiling Point | 90-91 °C at 15 hPa, 94-96 °C at 10 mmHg | [2] |

| Refractive Index | 1.430 | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Storage Conditions | 0 - 8 °C, Store in a dry, sealed container | [2] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H-NMR (200 MHz, CDCl₃) | δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H) | |

| ¹³C-NMR | Predicted data available | [4][5] |

| Infrared (IR) | Expected strong C=O stretching bands for ester (1735-1745 cm⁻¹) and ketone (1715-1720 cm⁻¹) | [6] |

| Mass Spectrometry (MS) | Data available, often through GC-MS | [4] |

Synthesis and Experimental Protocols

A reported synthesis involves the reaction of methyl acetoacetate (B1235776) with an appropriate alkyl halide. Another brief protocol describes a yield of 61% and provides ¹H-NMR data for the resulting product.

General Experimental Protocol for Synthesis (Illustrative)

-

Reaction Setup: A solution of a suitable sodium alkoxide (e.g., sodium methoxide) in an anhydrous alcohol (e.g., methanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: An appropriate ester (e.g., methyl pentanoate) is added dropwise to the stirred alkoxide solution. This is followed by the dropwise addition of a methyl ester (e.g., methyl acetate).

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.

-

Workup: After cooling, the reaction is quenched by the addition of a dilute acid (e.g., HCl) until the solution is acidic. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis due to its reactive ketone and ester functional groups.[2] Its applications span several industries:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex bioactive molecules.[2][3] It has been used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, which have shown potent anti-malarial activity, and substituted cyclopenta-[d]-pyrimidines, which act as anti-microtubule agents for potential cancer therapy.

-

Flavor and Fragrance Industry: The compound's fruity aroma makes it a useful flavoring agent in food products and a fragrance component in cosmetics.[2][4]

-

Agrochemicals: It serves as an intermediate in the production of various agrochemicals.[2]

-

Polymer Chemistry: It is employed in the manufacturing of specialty polymers, where it can enhance material properties like flexibility and durability.[3]

Biological Activity and Signaling Pathways

This compound is utilized as a biochemical reagent in life science research.[5] Some reports suggest it possesses anti-cancer properties, with evidence of inhibiting the growth of neuroblastoma and other cancer cells.[1]

Additionally, it has been noted to have an affinity for the atrial natriuretic peptide (ANP) receptor.[1] The ANP signaling pathway is crucial for regulating blood pressure and volume. ANP, a cardiac hormone, binds to its receptor, guanylyl cyclase-A (GC-A), which then produces the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[7] cGMP, in turn, activates protein kinase G (PKG), leading to various physiological effects like vasodilation and natriuresis.[7]

While an affinity for the ANP receptor is mentioned, the precise mechanism of interaction and its downstream consequences for this compound have not been fully elucidated in the available literature. Further research is required to understand if this compound acts as an agonist or antagonist and the therapeutic implications of this interaction.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.

This document is intended for research purposes only and provides a summary of currently available information. Researchers should consult original research articles and safety data sheets for more detailed and specific information.

References

An In-depth Technical Guide to Methyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-oxoheptanoate, a versatile β-keto ester with applications in synthetic chemistry and potential biological activities. The document details its physicochemical properties, synthesis, analytical characterization, and explores its relevance in biochemical research.

Physicochemical Properties of this compound

This compound, also known as methyl valerylacetate, is an organic compound featuring both a ketone and an ester functional group.[1][2] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| CAS Number | 39815-78-6 | [3][4] |

| Density | 0.990 - 0.994 g/mL at 20 °C | [4][5] |

| Boiling Point | 94 - 96 °C at 10 mmHg | [4] |

| 206 °C at 760 mmHg | [5] | |

| Refractive Index | 1.421 - 1.430 | [4][5] |

| Monoisotopic Mass | 158.0943 Da | [6] |

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved via a Claisen condensation, followed by purification and analytical characterization to confirm its structure and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[7][8]

Objective: To synthesize this compound from methyl pentanoate and methyl acetate.

Materials:

-

Methyl pentanoate

-

Methyl acetate

-

Sodium methoxide (B1231860) (or other suitable strong base like sodium hydride)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Hydrochloric acid (for work-up)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a reflux condenser and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: The strong base (e.g., sodium methoxide) is suspended in the anhydrous solvent within the reaction flask.

-

Ester Addition: A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred base suspension at a controlled temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After cooling, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) to neutralize the base and protonate the resulting enolate.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the methylene (B1212753) group between the two carbonyls (a singlet around 3.4 ppm), and the protons of the pentanoyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone), the carbons of the aliphatic chain, and the methoxy (B1213986) carbon of the ester.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present.[9] The IR spectrum of this compound will exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1745 | C=O (Ester) | Strong, sharp absorption |

| ~1715 | C=O (Ketone) | Strong, sharp absorption |

| ~2850-2960 | C-H (Aliphatic) | Stretching vibrations |

| ~1150-1250 | C-O (Ester) | Stretching vibration |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 158).

-

Fragmentation Pattern: Common fragmentation patterns for β-keto esters include cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions.[10]

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] Its pleasant, fruity aroma also leads to its use in the flavor and fragrance industry.[4][11]

Recent research has focused on the antibacterial properties of β-keto esters. These compounds are structurally similar to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many bacteria in a process called quorum sensing (QS).[1][12] Quorum sensing allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. It is hypothesized that β-keto esters may act as competitive inhibitors of AHLs, binding to their receptors and disrupting QS-mediated processes.[12]

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

This potential to disrupt bacterial communication makes this compound and related β-keto esters interesting candidates for the development of novel antimicrobial agents that function as virulence blockers rather than traditional bactericidal or bacteriostatic drugs.

References

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-oxoheptanoate: Structure, Properties, and Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxoheptanoate is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application, particularly in the construction of heterocyclic scaffolds relevant to drug discovery.

Chemical Structure and Formula

This compound is an organic compound with the systematic IUPAC name This compound . It is also commonly referred to by synonyms such as Methyl valerylacetate, Methyl 3-ketoheptanoate, and 3-Oxoheptanoic acid methyl ester.[1][2]

The molecule consists of a seven-carbon heptane (B126788) chain with a ketone group at the third carbon position and a methyl ester at the terminus.

-

Canonical SMILES: CCCCC(=O)CC(=O)OC[1]

-

InChI: InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.994 g/mL at 20 °C | [4] |

| Boiling Point | 94 - 96 °C at 10 mmHg; 206 °C at 760 mmHg | [3][4] |

| Refractive Index | 1.421 - 1.430 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following tables summarize its key spectral features.

¹H-NMR (Proton NMR) Data (200 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.73 | s | 3H | -OCH₃ |

| 3.44 | s | 2H | -C(=O)CH₂C(=O)- |

| 2.53 | t | 2H | -CH₂C(=O)- |

| 1.22-1.65 | m | 4H | -CH₂CH₂CH₃ |

| 0.90 | t | 3H | -CH₂CH₃ |

¹³C-NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Assignment (Expected) |

| ~202 | Ketone C=O |

| ~167 | Ester C=O |

| ~52 | -OCH₃ |

| ~49 | -C(=O)CH₂C(=O)- |

| ~45 | -CH₂C(=O)- |

| ~25 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₃ |

| ~13 | -CH₃ |

IR (Infrared) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups. The data below is typical for a β-keto ester, with spectra available for reference on platforms like SpectraBase.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1745 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) |

| ~1200-1000 | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Mass spectrometry data, particularly from GC-MS analysis, is used for molecular weight confirmation and fragmentation analysis.

| m/z Value | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 85 | Fragment |

| 57 | Top Peak |

| 41 | Fragment |

Synthesis and Experimental Protocols

This compound is typically synthesized through condensation reactions. A common and effective method is the Claisen condensation or related alkylation of a β-keto ester.

Synthesis of this compound via Alkylation of Methyl Acetoacetate (B1235776)

This protocol describes the synthesis of this compound by the alkylation of the enolate of methyl acetoacetate with an appropriate alkyl halide.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Enolate Generation: In a flask under a nitrogen atmosphere, diisopropylamine (B44863) (14 mL) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) (200 mL). The solution is cooled, and a 1.6 M solution of n-butyllithium in hexane (B92381) (59 mL) is added slowly, followed by stirring for 20 minutes to form lithium diisopropylamide (LDA). Methyl acetoacetate (9.3 mL) is then added dropwise at 0°C, and the mixture is stirred for 30 minutes. A second portion of n-butyllithium solution (54 mL) is added slowly, and stirring is continued for another 30 minutes.

-

Alkylation: To the resulting dark orange solution, 1-iodopropane (8.4 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

Work-up and Extraction: The reaction is quenched by the slow, dropwise addition of a solution of 37% hydrochloric acid (50 mL) in water (100 mL), ensuring the temperature remains below 15°C. The resulting mixture is extracted with diethyl ether (Et₂O).

-

Purification: The combined organic phases are washed with a saturated sodium chloride (NaCl) solution, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude residue is purified by column chromatography (eluent: ethyl acetate/hexane = 1:9) to yield the final product.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various bioactive molecules and complex organic structures. Its dicarbonyl functionality allows it to participate in a variety of cyclocondensation and annulation reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.

Synthesis of Substituted Pyrimidines

β-Keto esters like this compound are common precursors for the synthesis of pyrimidine (B1678525) rings through reactions such as the Biginelli or Pinner reaction.[5][6][7] These pyrimidine scaffolds are core structures in numerous drugs, including anticancer agents that act as microtubule inhibitors.

General Scheme for Pyrimidine Synthesis (Pinner Reaction)

Caption: General workflow for pyrimidine synthesis from a β-keto ester.

Experimental Protocol (General Procedure for Pinner-type Pyrimidine Synthesis):

-

Reaction Setup: To a solution of sodium ethoxide in ethanol, an equimolar amount of this compound is added.

-

Addition of Amidine: An amidine hydrochloride (e.g., acetamidine hydrochloride) is added to the mixture.

-

Reaction: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up and Isolation: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with an acid (e.g., acetic acid), and the resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization to yield the substituted pyrimidine.

Other Applications

-

Antimalarial Agents: It is used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, which have shown potent antimalarial activity.

-

Flavor and Fragrance Industry: The ester functional group contributes to its use as a flavoring agent in food products, often imparting a fruity aroma.[3]

-

Polymer Chemistry: It is employed in the production of specialty polymers, where it can enhance material properties like flexibility.[3]

Safety and Handling

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound. It should be stored in a cool, dark place.[3]

Conclusion

This compound is a chemical intermediate of significant value to researchers in organic synthesis and drug development. Its straightforward synthesis and the reactivity of its dual functional groups make it an ideal starting point for creating complex molecules, particularly heterocyclic compounds of medicinal interest. The data and protocols provided in this guide serve as a comprehensive resource for its effective use in a research and development setting.

References

- 1. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Methyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-oxoheptanoate, a versatile organic compound with significant applications in various scientific and industrial fields. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.[1] This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and illustrates its applications and experimental workflows through structured diagrams.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for clear identification and cross-referencing.

| Synonym | Source |

| 3-Ketoheptanoic acid methyl ester | [1][2] |

| Methyl 3-oxoenanthate | [1][2] |

| 3-Oxoenanthic acid methyl ester | [1][2] |

| 3-Oxoheptanoic acid methyl ester | [1][2][3] |

| Methyl valerylacetate | [2][3][4][5] |

| Heptanoic acid, 3-oxo-, methyl ester | [3][6] |

| This compound, WACKER QUALITY | [2] |

| VEM | [2] |

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 39815-78-6 | [1][2][4][5] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][4][5] |

| Molecular Weight | 158.19 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.990 - 0.994 g/mL at 20 °C | [1][7][8][9] |

| Boiling Point | 94 - 96 °C at 10 mmHg; 206 °C at 760 mmHg | [1][8] |

| Refractive Index | 1.421 - 1.430 | [1][8] |

| Flash Point | 79.6 °C | [8] |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | 0 - 8 °C; Recommended <15°C in a cool, dark place | [1] |

| SMILES | CCCCC(=O)CC(=O)OC | [3][5] |

| InChIKey | CZTKGERSDUGZPQ-UHFFFAOYSA-N | [3] |

Applications of this compound

This compound is a valuable building block in organic synthesis due to its reactive ketone and ester functional groups.[1] Its primary applications span several industries. It is used as an intermediate in the synthesis of bioactive compounds for new medications.[1] It also serves as a flavoring and fragrance agent in the food and cosmetic industries, imparting a fruity aroma.[1][10] Furthermore, it is utilized in biochemical research and in the production of specialty polymers.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

A common method for the synthesis of β-keto esters like this compound involves the acylation of a suitable precursor. The following protocol is based on a reported synthesis.[9]

Detailed Methodology:

-

Reaction: The reaction is typically carried out by adding the chosen starting materials to a suitable solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.

-

Extraction: Upon completion, the reaction mixture is extracted with a solvent such as diethyl ether.[9]

-

Washing: The organic phase is subsequently washed with a saturated sodium chloride (brine) solution to remove water-soluble impurities.[9]

-

Drying: The washed organic phase is dried over an anhydrous drying agent like sodium sulfate.[9]

-

Concentration: The solvent is removed from the dried organic phase under reduced pressure to yield the crude product.[9]

-

Purification: The final product is purified from the crude residue using column chromatography, with a typical eluent system being a mixture of ethyl acetate and hexane (B92381) (e.g., 1:9 ratio), to afford the pure this compound as a clear oil.[9]

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

-

Reported ¹H-NMR Data (200 MHz, CDCl₃) δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H).[9]

-

Interpretation:

-

The triplet at 0.90 ppm corresponds to the terminal methyl group (CH₃) of the butyl chain.

-

The multiplet between 1.22 and 1.65 ppm represents the two methylene (B1212753) groups (CH₂) in the middle of the butyl chain.

-

The triplet at 2.53 ppm is assigned to the methylene group adjacent to the ketone.

-

The singlet at 3.44 ppm corresponds to the methylene group between the two carbonyl groups.

-

The singlet at 3.73 ppm is from the methyl ester group (OCH₃).

-

-

-

¹³C-NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule. While specific data from the search results is limited, predictable shifts would confirm the presence of the ester and ketone carbonyls, the methoxy (B1213986) group, and the aliphatic carbons.

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, confirming its purity and molecular weight.

General GC-MS Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or hexane).[11]

-

Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

-

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable.

-

Inlet: The inlet temperature is set to ensure efficient vaporization without thermal degradation.

-

Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.

-

MS Detector: The mass spectrometer is typically operated in Electron Impact (EI) ionization mode.

-

-

Data Acquisition: The instrument software acquires both the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: The retention time of the peak corresponding to this compound is determined. The acquired mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of the compound.[3] The peak area in the chromatogram can be used for quantitative analysis. The top mass-to-charge ratio (m/z) peaks in its mass spectrum are reported as 57 and 85.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 39815-78-6 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxoheptanoate is a versatile organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its chemical structure, featuring both a ketone and an ester functional group, imparts a unique reactivity that is valuable in the construction of more complex molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, compiled from various sources to aid researchers and professionals in its handling, characterization, and application.

Core Physical Properties

The physical characteristics of this compound are crucial for its use in synthetic chemistry, influencing reaction conditions, purification methods, and storage requirements. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 158.19 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Boiling Point | 206 °C at 760 mmHg | [3][6] |

| 94 - 96 °C at 10 mmHg | [1] | |

| 90 - 91 °C at 15 hPa | [7][8] | |

| Density | 0.994 g/mL at 20 °C | [3][6][7][9] |

| 0.990 g/mL | [1] | |

| Refractive Index | 1.421 | [3] |

| 1.430 | [1] | |

| 1.4280 - 1.4310 | [7][9] | |

| Flash Point | 79.6 °C | [3] |

| 95 °C | [7][9] | |

| Solubility | Slightly soluble in Chloroform and Methanol | [7][9] |

| Storage Temperature | 0 - 8 °C | [1] |

| Room Temperature (Sealed in dry) | [7][9] | |

| -20 °C | [10] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is often employed.

-

Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Measurement: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume should be read from the bottom of the meniscus.

-

Mass and Volume Measurement: The graduated cylinder containing the liquid is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume. The temperature at which the measurement is made should be recorded.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

Reading: The refractive index is read from the instrument's scale. The temperature of the measurement is also recorded.

Experimental Workflow for Physicochemical Characterization

Due to the absence of specific signaling pathway information for this compound, a logical workflow for its general physicochemical characterization is presented below. This workflow outlines the typical steps a researcher would take to verify the identity and purity of a sample of this compound before its use in further applications.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound, essential for its effective use in research and development. The provided data, compiled from various chemical suppliers and databases, offers a solid foundation for laboratory work. The generalized experimental protocols and the logical workflow for characterization serve as a practical guide for scientists and professionals working with this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. CAS 39815-78-6: Heptanoic acid, 3-oxo-, methyl ester [cymitquimica.com]

- 6. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]

- 7. 39815-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. This compound CAS#: 39815-78-6 [m.chemicalbook.com]

- 10. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to the Biological Activity of Methyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxoheptanoate is a beta-keto ester with potential applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] While its primary current use is as a synthetic intermediate, its structural motifs suggest the possibility of underexplored biological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and presents a roadmap for the systematic investigation of its biological effects. Detailed experimental protocols for assessing its cytotoxicity, antimicrobial properties, and enzymatic interactions are provided, alongside templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Introduction

This compound (CAS 39815-78-6) is an organic compound with the molecular formula C₈H₁₄O₃.[4][5] It is recognized as a versatile intermediate in organic synthesis, particularly in the development of bioactive compounds and specialty chemicals.[1][2] Its applications extend to the flavor and fragrance industry due to its fruity aroma.[1][3] Despite its use in synthetic chemistry, a thorough investigation of its intrinsic biological activity is lacking in publicly available literature. This guide aims to bridge this gap by providing the necessary tools and methodologies for researchers to explore the bioactivity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting biological experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₃ | [4][5] |

| Molecular Weight | 158.19 g/mol | [4] |

| CAS Number | 39815-78-6 | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 206 °C at 760 mmHg | [6] |

| Density | 0.994 g/mL at 20 °C | [6] |

| Solubility | Soluble in organic solvents. | |

| SMILES | CCCCC(=O)CC(=O)OC | [5] |

| InChIKey | CZTKGERSDUGZPQ-UHFFFAOYSA-N | [5] |

Potential Biological Activities and Experimental Assessment

Based on its chemical structure as a beta-keto ester, this compound may exhibit a range of biological activities. The following sections detail experimental protocols to investigate these potential effects.

Cytotoxicity Assessment

The evaluation of a compound's effect on cell viability is a fundamental first step in determining its biological activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation:

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | 150.2 |

| 48 | 95.8 | |

| MCF-7 | 24 | 210.5 |

| 48 | 135.1 | |

| HEK293 | 24 | > 500 |

| 48 | > 500 |

Experimental Workflow:

Antimicrobial Activity Assessment

The potential of this compound to inhibit the growth of microorganisms can be evaluated using standard susceptibility testing methods.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 128 |

| Escherichia coli | Gram-negative Bacteria | 256 |

| Candida albicans | Yeast | 512 |

| Aspergillus niger | Mold | >1024 |

Experimental Workflow:

Potential Mechanism of Action: Signaling Pathway Exploration

While no specific signaling pathways have been elucidated for this compound, compounds with similar structures can interact with various cellular targets. A hypothetical pathway that could be investigated is the modulation of inflammatory responses.

Hypothetical Signaling Pathway:

Synthesis

This compound can be synthesized through various methods, with the Claisen condensation being a common approach.

General Synthesis Protocol: Claisen Condensation

This protocol describes a general method for the synthesis of β-keto esters.

Materials:

-

Methyl pentanoate

-

Methyl acetate (B1210297)

-

Sodium methoxide (B1231860)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium methoxide in anhydrous diethyl ether.

-

Addition of Esters: A mixture of methyl pentanoate and methyl acetate is added dropwise to the stirred solution at room temperature.

-

Reflux: After the addition is complete, the reaction mixture is refluxed for several hours.

-

Workup: The reaction mixture is cooled and then acidified with dilute hydrochloric acid. The ether layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Synthesis Workflow:

Conclusion

This compound is a compound with recognized utility in chemical synthesis. Its biological activities, however, remain largely unexplored. This technical guide provides a framework for initiating a comprehensive investigation into its cytotoxic and antimicrobial properties, and for exploring its potential mechanisms of action. The detailed protocols and data presentation formats are intended to facilitate standardized and comparable research in this area. Further studies are warranted to fully elucidate the biological potential of this and related β-keto esters, potentially leading to the discovery of new therapeutic agents or agrochemicals.

References

- 1. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Methyl Valerylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-Oxoheptanoate: A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with methyl 3-oxoheptanoate. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃[1][2] |

| Molecular Weight | 158.19 g/mol [1] |

| CAS Number | 39815-78-6[1][2][3] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Density | 0.994 g/mL at 20°C[4][5][6][7] |

| Boiling Point | 90-91 °C at 15 hPa[5][6][8] or 94-96 °C at 10 mmHg[2] |

| Flash Point | 95 °C[6] |

| Refractive Index | 1.4280-1.4310[6][8] or 1.430[2] |

| Purity | >95.0% (GC)[2][3] |

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. However, there are some discrepancies in the classification of this compound across different suppliers.

According to data from PubChem and AK Scientific, this compound is classified with the following hazards.[1][9]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][9]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][9]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][9]

The corresponding GHS pictogram is an exclamation mark. The signal word is "Warning".[1][9]

Conversely, a safety data sheet from TCI Chemicals states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[3] Another SDS from TargetMol indicates that no data is available for GHS classification.[10] This highlights the importance of consulting multiple sources and exercising caution.

The following diagram illustrates the GHS classification based on the available data.

Caption: GHS Hazard Classification of this compound.

A comprehensive list of precautionary statements is provided in Table 2.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][9] |

| P264 | Wash skin thoroughly after handling.[9][11] |

| P271 | Use only outdoors or in a well-ventilated area.[1][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9][11] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[9] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[9][11] |

| P362 | Take off contaminated clothing and wash before reuse.[9] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][9] |

| P405 | Store locked up.[1][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][9][11] |

Toxicological Information

A significant finding from the review of available safety data is the general lack of comprehensive toxicological studies for this compound. Most safety data sheets report that information on acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity is not available.[3]

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available.[3] |

| Skin Corrosion/Irritation | No data available.[3] |

| Serious Eye Damage/Irritation | No data available.[3] |

| Respiratory or Skin Sensitization | No data available.[3] |

| Germ Cell Mutagenicity | No data available.[3] |

| Carcinogenicity | No data available.[3] |

| Reproductive Toxicity | No data available.[3] |

| STOT-Single Exposure | No data available.[3] |

| STOT-Repeated Exposure | No data available.[3] |

| Aspiration Hazard | No data available.[3] |

Given the lack of empirical data, it is prudent to handle this chemical with the assumption that it may have unknown hazards.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Handling:

-

Handle in a well-ventilated place.[10]

-

Wear suitable protective clothing, including gloves and eye/face protection.[9][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[10][12]

Storage:

-

Store away from incompatible materials, such as oxidizing agents.[3]

-

Some sources recommend storage at 0 - 8 °C.[2]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed.

Caption: First Aid Procedures for this compound Exposure.

Inhalation: Move the person to fresh air.[9][10] If breathing is difficult, give oxygen.[9][10] If not breathing, give artificial respiration.[9][10] Seek medical attention if you feel unwell.[3][9]

Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[9] Wash the affected area with soap and water.[9] If skin irritation occurs, get medical advice.[3][9]

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do.[3][9] Continue rinsing.[3][9] If eye irritation persists, seek medical attention.[3][9]

Ingestion: Do not induce vomiting.[9][10] Rinse the mouth with water.[3][9][10] Call a poison control center or doctor immediately for treatment advice.[10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable extinguishing media: Dry chemical, foam, or carbon dioxide.[3]

-

Unsuitable extinguishing media: Water may be ineffective as it can scatter and spread the fire.[3]

-

Specific hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]

-

Protective equipment: Wear self-contained breathing apparatus and full protective gear.[10][12]

Accidental Release Measures:

-

Personal precautions: Use personal protective equipment, including gloves and eye/face protection.[3][10] Ensure adequate ventilation and remove all sources of ignition.[3][10]

-

Environmental precautions: Prevent the product from entering drains, waterways, or soil.[9][10]

-

Containment and cleaning: Absorb the spill with inert material (e.g., sand, earth) and place it into a suitable container for disposal.[3][9]

Stability and Reactivity

-

Reactivity: No special reactivity has been reported.[3]

-

Chemical stability: Stable under proper storage conditions.[3]

-

Possibility of hazardous reactions: Hazardous polymerization will not occur.[12]

-

Conditions to avoid: No specific data available, but avoiding heat, flames, and sparks is generally recommended.

-

Incompatible materials: Oxidizing agents.[3]

-

Hazardous decomposition products: Carbon monoxide and carbon dioxide.[3]

Experimental Protocols

Conclusion

While this compound is a valuable compound in research and development, the available safety information presents some inconsistencies and significant data gaps, particularly in the area of toxicology. The GHS classification varies between suppliers, and comprehensive toxicological studies are lacking. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this chemical with a high degree of caution. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize potential risks. In the absence of complete data, a conservative approach to safety is strongly recommended.

References

- 1. This compound | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | CAS#:39815-78-6 | Chemsrc [chemsrc.com]

- 5. This compound | 39815-78-6 [chemicalbook.com]

- 6. This compound CAS#: 39815-78-6 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 39815-78-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. targetmol.com [targetmol.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to Methyl 3-oxoheptanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxoheptanoate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of molecules.[1] Also known as methyl valerylacetate, this β-keto ester is recognized for its utility in the production of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its characteristic fruity aroma also lends it to applications in the fragrance and cosmetic industries.[2] The presence of both a ketone and an ester functional group enhances its reactivity, making it a valuable building block for the synthesis of more complex bioactive compounds.[1] This technical guide provides a comprehensive overview of the discovery (synthesis), properties, and experimental protocols related to this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| CAS Number | 39815-78-6 | [3] |

| Appearance | Colorless to pale yellow transparent liquid | [4] |

| Density | 0.994 g/mL at 20 °C | [4] |

| Boiling Point | 90-91 °C at 15 hPa | [4] |

| Refractive Index | 1.4280-1.4310 | [4] |

| Flash Point | 95 °C | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| pKa (Predicted) | 10.63 ± 0.46 | [4] |

Experimental Protocols

The primary method for the synthesis of this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5][6] The following protocol is a detailed methodology for the synthesis of this compound via a Claisen-type condensation.

Synthesis of this compound via Claisen Condensation

This protocol is based on the reaction of methyl pentanoate and methyl acetate (B1210297).

Materials:

-

Methyl pentanoate

-

Methyl acetate

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: In the reaction flask, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Ester Addition: A mixture of methyl pentanoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added to the dropping funnel.

-

Reaction: Cool the flask containing the sodium methoxide suspension in an ice bath. Slowly add the ester mixture from the dropping funnel to the stirred suspension over a period of 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to neutralize the excess base and protonate the enolate product. The pH should be adjusted to be slightly acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups, particularly the ester and ketone carbonyl groups.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Claisen Condensation Mechanism

The underlying chemical transformation for the synthesis of this compound is the Claisen condensation. The following diagram details the reaction mechanism.

Biological Significance and Applications

While a specific signaling pathway directly involving this compound is not extensively documented in publicly available literature, its role as a biochemical precursor and intermediate is well-established. β-Keto esters are intermediates in various metabolic pathways, including fatty acid metabolism.

This compound is also utilized in the synthesis of compounds with significant biological activity. For instance, it serves as a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines, which have shown potential as anti-microtubule agents for cancer therapy.[4] It is also used in the synthesis of 4-oxymethyl-1,2-dioxanes, compounds that exhibit potent anti-malarial activity.[4]

Role in Biochemical Pathways (General)

The following diagram illustrates the general role of a β-keto ester, such as this compound, in a biochemical context, for example, as a building block in the synthesis of more complex natural products like pheromones or other secondary metabolites.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries. The Claisen condensation provides a reliable and well-understood method for its preparation. While its direct involvement in specific signaling pathways requires further investigation, its role as a precursor to complex and biologically active molecules is firmly established. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Core Characteristics of Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Beta-keto esters are a class of organic compounds possessing a ketone functional group at the beta-position relative to an ester group. This unique structural arrangement imparts a rich and versatile chemistry, making them indispensable building blocks in modern organic synthesis. Their utility spans from the construction of complex carbocyclic and heterocyclic frameworks to their role as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comprehensive overview of their core characteristics, synthesis, reactivity, and applications, with a focus on the practical data and protocols relevant to research and development.

Core Chemical Characteristics

The reactivity of beta-keto esters is dominated by two key features: the acidity of the α-hydrogen and the existence of keto-enol tautomerism.

1.1 Acidity and Enolate Formation

The protons on the α-carbon, situated between the two carbonyl groups, are significantly more acidic than those of simple ketones or esters. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This resonance delocalizes the negative charge over the α-carbon and both oxygen atoms, making the formation of the enolate highly favorable. The pKa of the α-proton of ethyl acetoacetate (B1235776) is approximately 11, allowing for deprotonation with common bases like sodium ethoxide.[1][2] This facile enolate formation is the cornerstone of their utility in carbon-carbon bond-forming reactions.[2]

Quantitative Data on Acidity

| Compound | Structure | pKa (in H₂O) |

| Ethyl Acetoacetate | CH₃COCH₂COOEt | ~10.7 |

| Diethyl Malonate | EtOOCCH₂COOEt | ~13.0 |

| Acetylacetone | CH₃COCH₂COCH₃ | ~9.0 |

| Acetone | CH₃COCH₃ | ~19.2 |

| Ethyl Acetate (B1210297) | CH₃COOEt | ~25.5 |

1.2 Keto-Enol Tautomerism

Beta-keto esters exist as a dynamic equilibrium mixture of two tautomeric forms: the keto form and the enol form.[3] The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[3][4] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[3][4] This tautomerism is not merely a structural curiosity; it profoundly influences the spectroscopic properties and reactivity of the compound.[5][6]

Caption: Keto-Enol equilibrium in beta-keto esters.

Spectroscopic Characterization

The dual nature of beta-keto esters (existing as both keto and enol tautomers) is clearly observable through spectroscopic methods, primarily NMR and IR spectroscopy.[3][5]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy